molecular formula C18H26N2O3 B12451527 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one

Cat. No.: B12451527
M. Wt: 318.4 g/mol
InChI Key: OBEBUMDTSHZUKP-UHFFFAOYSA-N
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Description

1-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]-2,2-DIMETHYLBUTAN-1-ONE is a complex organic compound featuring a benzodioxole moiety attached to a piperazine ring, which is further connected to a dimethylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]-2,2-DIMETHYLBUTAN-1-ONE typically involves multiple steps. One common approach is the Pd-catalyzed C-N cross-coupling reaction. This method uses catalytic tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs₂CO₃) as the base . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with adjustments to reaction conditions to accommodate larger volumes and ensure consistent quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]-2,2-DIMETHYLBUTAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

1-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]-2,2-DIMETHYLBUTAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]-2,2-DIMETHYLBUTAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The compound’s structure allows it to form direct interactions with active-site residues, such as cysteine, which are crucial for its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]-2,2-DIMETHYLBUTAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one

InChI

InChI=1S/C18H26N2O3/c1-4-18(2,3)17(21)20-9-7-19(8-10-20)12-14-5-6-15-16(11-14)23-13-22-15/h5-6,11H,4,7-10,12-13H2,1-3H3

InChI Key

OBEBUMDTSHZUKP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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